2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride

CAS No.: 61889-48-3

Cat. No.: VC2449577

Molecular Formula: C7H7Cl2NO

Molecular Weight: 192.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61889-48-3 |

|---|---|

| Molecular Formula | C7H7Cl2NO |

| Molecular Weight | 192.04 g/mol |

| IUPAC Name | 2-chloro-1-pyridin-3-ylethanone;hydrochloride |

| Standard InChI | InChI=1S/C7H6ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H |

| Standard InChI Key | PBIUDEUWYGBHDW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C(=O)CCl.Cl |

| Canonical SMILES | C1=CC(=CN=C1)C(=O)CCl.Cl |

Introduction

Chemical Structure and Physical Properties

2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride is characterized by its distinct molecular structure and specific physicochemical properties that define its behavior in chemical reactions and applications.

Molecular Identity

The compound's molecular identity is well-established with specific identifiers:

-

CAS Number: 61889-48-3

-

Molecular Formula: C7H7Cl2NO

-

Molecular Weight: 192.04 g/mol

-

IUPAC Name: 2-chloro-1-pyridin-3-ylethanone;hydrochloride

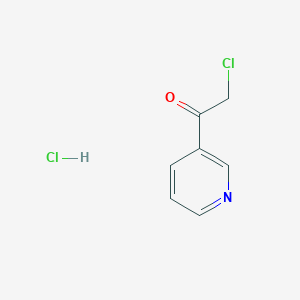

The structure consists of a pyridine ring with the carbonyl group attached at the 3-position, and a chloromethyl group connected to this carbonyl, forming a chloroacetyl moiety. The compound exists as a hydrochloride salt, which affects its solubility and stability characteristics.

Structural Features

The compound has several key structural components that contribute to its reactivity:

-

A pyridine ring (heterocyclic aromatic compound)

-

A chloroacetyl group (-COCH2Cl) attached to the pyridine at position 3

-

Hydrochloride salt formation, which modifies the electronic properties of the molecule

Physical and Chemical Properties

The following table summarizes the key properties of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride:

| Property | Value |

|---|---|

| Molecular Weight | 192.04 g/mol |

| Molecular Formula | C7H7Cl2NO |

| Standard InChI | InChI=1S/C7H6ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H |

| Standard InChIKey | PBIUDEUWYGBHDW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C(=O)CCl.Cl |

| Physical State | Typically a crystalline solid |

| Solubility | Generally soluble in polar organic solvents and water |

| Storage Conditions | Ambient temperature recommended |

These properties are important for understanding how the compound behaves in various chemical environments and reaction conditions.

Synthesis Methods

The synthesis of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride can be achieved through several synthetic routes, each with specific advantages depending on the available starting materials and desired purity.

Reaction Mechanisms

The synthesis typically proceeds through an electrophilic substitution mechanism, where the chloroacetyl group is introduced to the electron-rich pyridine ring. The hydrochloride salt formation occurs through protonation of the pyridine nitrogen, enhancing the stability of the compound for storage and handling purposes.

Applications in Organic Chemistry

2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride serves multiple purposes in organic synthesis, making it a valuable tool for chemists.

As a Synthetic Building Block

The compound functions effectively as a building block in organic synthesis due to its reactive functional groups:

-

The chloromethyl group acts as an electrophile in nucleophilic substitution reactions

-

The carbonyl group can participate in various condensation reactions

-

The pyridine ring can undergo further functionalization at various positions

These reactive sites allow chemists to create more complex molecules by selectively modifying the different functional groups present in the compound.

Intermediates in Complex Synthesis

As an intermediate in the synthesis of pharmaceuticals and other organic compounds, 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride provides several advantages:

-

It offers a convenient way to introduce the pyridyl moiety into larger molecules

-

The chloroacetyl functionality serves as a versatile handle for further transformations

-

Its participation in various coupling reactions enables the creation of carbon-carbon and carbon-heteroatom bonds

These properties make it particularly useful in multi-step syntheses of complex molecules with potential biological activities.

Pharmaceutical Applications

The pharmaceutical industry has found numerous applications for 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride due to its versatile structure and reactivity.

Role in Medicinal Chemistry

In medicinal chemistry, the compound serves as a valuable intermediate for synthesizing more complex molecules with potential pharmacological activities:

-

The pyridine ring is a common structural motif in many pharmaceuticals, contributing to binding interactions with biological targets

-

The reactive chloroacetyl group allows for the attachment of various pharmacophores

-

Its incorporation into larger molecules can influence drug-like properties such as solubility, membrane permeability, and metabolic stability

Related Compounds

Several compounds share structural similarities with 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride, forming a family of related chemical entities with varied applications.

Structural Analogs

The following table presents key related compounds and their structural relationships to 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride:

| Compound Name | Molecular Formula | Molecular Weight | Structural Relationship |

|---|---|---|---|

| 2-Chloro-1-(pyridin-3-yl)ethanone | C7H6ClNO | 155.58 g/mol | Free base form (non-salt) |

| 1-(3-Chloropyrazin-2-yl)ethanone | C6H5ClN2O | - | Pyrazine analog |

| 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride | C9H8Cl2N2O | 231.08 g/mol | Contains additional fused pyrrole ring |

These structural analogs may exhibit similar reactivity patterns but potentially different biological activities due to variations in their electronic and steric properties.

Functional Derivatives

Various functional derivatives can be synthesized from 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride through standard organic transformations:

-

Substitution of the chlorine atom with other nucleophiles (amines, thiols, etc.)

-

Reduction of the carbonyl group to produce corresponding alcohols

-

Condensation reactions with amines to form imines or with hydrazines to form hydrazones

-

Cyclization reactions to form heterocyclic compounds

These derivatives expand the utility of the parent compound in diverse chemical applications.

Research and Development Opportunities

The structural features and reactivity of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride present various opportunities for further research and development.

Synthetic Methodology Advancement

Potential research directions in synthetic methodology include:

-

Development of more efficient and selective synthesis routes

-

Exploration of catalytic methods for functionalization

-

Investigation of green chemistry approaches to reduce environmental impact

-

Asymmetric synthesis for producing chiral derivatives with potential enhanced biological activities

Medicinal Chemistry Applications

In medicinal chemistry, several research avenues could be pursued:

-

Structure-activity relationship studies of derivatives to identify potential pharmacophores

-

Investigation of binding affinities with specific biological targets

-

Development of targeted library synthesis using this compound as a key building block

-

Exploration of novel coupling reactions to create diverse molecular scaffolds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume